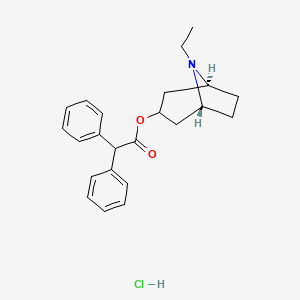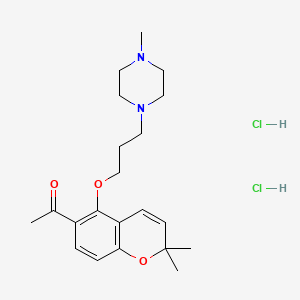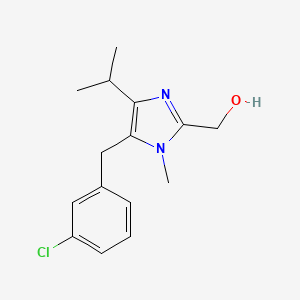
N,N'-bis(14-ethoxytetradecyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(C14-C18) Alkylpropylenediamine ethoxylate is an organic compound that belongs to the class of ethoxylated amines. It is characterized by the presence of long-chain alkyl groups (C14-C18) attached to a propylenediamine backbone, which is further ethoxylated. This compound is commonly used as a surfactant and emulsifier in various industrial applications due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(C14-C18) Alkylpropylenediamine ethoxylate typically involves the following steps:
Extraction of Fatty Acids: The process begins with the extraction of fatty acids from natural sources such as tallow or vegetable oils.
Formation of Alkylpropylenediamine: The extracted fatty acids are then reacted with propylenediamine to form N-(C14-C18) alkylpropylenediamine.
Ethoxylation: The final step involves the ethoxylation of the alkylpropylenediamine using ethylene oxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of N-(C14-C18) Alkylpropylenediamine ethoxylate is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of reactants and catalysts, with real-time monitoring to ensure optimal reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(C14-C18) Alkylpropylenediamine ethoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various ethoxylated derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(C14-C18) Alkylpropylenediamine ethoxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the formulation of biological buffers and cell culture media.
Medicine: Utilized in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in the production of detergents, lubricants, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of N-(C14-C18) Alkylpropylenediamine ethoxylate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion and stabilization in various media .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(14-ethoxytetradecyl)propane-1,3-diamine: Similar in structure but with different alkyl chain lengths and ethoxylation degrees.
Fatty Alcohol Ethoxylates: These compounds have similar ethoxylated structures but differ in the backbone and specific applications.
Uniqueness
N-(C14-C18) Alkylpropylenediamine ethoxylate is unique due to its specific combination of long-chain alkyl groups and ethoxylation, which provides it with excellent surfactant properties and versatility in various applications. Its ability to act as both an emulsifier and a corrosion inhibitor sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C35H74N2O2 |
|---|---|
Peso molecular |
555.0 g/mol |
Nombre IUPAC |
N,N'-bis(14-ethoxytetradecyl)propane-1,3-diamine |
InChI |
InChI=1S/C35H74N2O2/c1-3-38-34-27-23-19-15-11-7-5-9-13-17-21-25-30-36-32-29-33-37-31-26-22-18-14-10-6-8-12-16-20-24-28-35-39-4-2/h36-37H,3-35H2,1-2H3 |
Clave InChI |
PAIAZUJMLRGLCS-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCCCCCCCCCCCCNCCCNCCCCCCCCCCCCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















